molecular formula C20H18N2O6S B2637474 methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 865199-99-1

methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2637474
CAS No.: 865199-99-1
M. Wt: 414.43
InChI Key: JKLNNWUCSOVLPR-MRCUWXFGSA-N
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Description

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring and multiple methoxy and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate. The reaction is carried out at 65°C for 24 hours, and the product is purified by extraction with ethyl acetate and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methyl 4-formylbenzoate or methyl 4-carboxybenzoate .

Scientific Research Applications

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell differentiation and proliferation . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(2Z)-6-methoxy-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is unique due to its combination of a benzothiazole ring with multiple functional groups, which provides a versatile platform for various chemical modifications and applications. This structural complexity allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.

Properties

IUPAC Name

methyl 4-[[6-methoxy-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-26-14-8-9-15-16(10-14)29-20(22(15)11-17(23)27-2)21-18(24)12-4-6-13(7-5-12)19(25)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLNNWUCSOVLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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